Estradiol-13C2 17-Benzoate is a synthetic derivative of estradiol, specifically designed to incorporate isotopic labeling with carbon-13 at the C3 and C4 positions. This compound is classified as an estrogen and serves as a pro-drug for estradiol, which is a naturally occurring hormone critical for various physiological processes in the human body. Estradiol-13C2 17-Benzoate is utilized in research settings, particularly in studies involving hormone metabolism and pharmacokinetics due to its unique isotopic labeling.
Estradiol-13C2 17-Benzoate belongs to the class of organic compounds known as estrane steroids, characterized by their steroidal structure. It falls under the broader categories of lipids and lipid-like molecules, specifically as a steroid derivative. The compound's structural formula is represented as , with a molecular weight of approximately 376.488 g/mol .
The synthesis of Estradiol-13C2 17-Benzoate typically involves several steps, including cyclization and aromatization processes. One method described in the literature involves starting with acetyl enollactone, which is cyclized in acetic acid to yield [3,4-13C2] 3-oxo-4-estren-17beta-yl benzoate. This intermediate undergoes further transformations, including hydrolysis and aromatization, to produce the final estradiol product .
The synthetic pathway can be summarized as follows:
This multi-step synthesis allows for the incorporation of carbon isotopes, which are valuable for tracing metabolic pathways in biological studies.
The molecular structure of Estradiol-13C2 17-Benzoate features a steroid backbone typical of estrane steroids, with specific modifications that include a benzoate ester at the C17 position. The incorporation of carbon-13 isotopes at the C3 and C4 positions allows researchers to track its metabolic fate using techniques such as mass spectrometry.
Key structural data include:
Estradiol-13C2 17-Benzoate can participate in various chemical reactions typical of esters and steroids. Upon administration, it undergoes enzymatic cleavage by esterases present in tissues, leading to the release of estradiol and benzoic acid .
The reactions can be summarized as follows:
These reactions are crucial for understanding the pharmacokinetics of estradiol derivatives in therapeutic applications.
Estradiol-13C2 17-Benzoate acts primarily as a pro-drug for estradiol. Once converted into estradiol, it binds to estrogen receptors (ERα and ERβ) located in various tissues, including reproductive organs, bone, and brain . This binding initiates a cascade of genomic and non-genomic actions that regulate gene expression related to female reproductive health, bone density maintenance, and cardiovascular function.
Key aspects of its mechanism include:
The pharmacological effects manifest through both genomic pathways (altering gene transcription) and non-genomic pathways (activating signaling cascades).
Estradiol-13C2 17-Benzoate exhibits several notable physical and chemical properties:
These properties are essential for understanding its bioavailability and pharmacokinetic behavior when administered.
Estradiol-13C2 17-Benzoate is primarily used in scientific research rather than clinical applications due to its isotopic labeling. Its applications include:
The unique isotopic labeling allows for precise tracking using advanced analytical techniques like mass spectrometry.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: